6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
Synthesis Analysis
- Nitroso-Triazolopyrazine Formation : A study involving Sitagliptin drug products investigated contamination with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP), which is structurally related to our compound .
- Bioisosteric Modification : Researchers have modified related structures (e.g., triazolophthalazine) to optimize inhibitors of specific kinases, such as the TGF-β type I receptor kinase (ALK5) .
Scientific Research Applications
Antimalarial Applications
A study by Karpina et al. (2020) highlights the use of [1,2,4]triazolo[4,3-a]pyridine derivatives, including a compound with a piperidin-1-ylsulfonyl group, in antimalarial drug discovery. The research involved virtual screening, molecular docking, and in vitro evaluation against Plasmodium falciparum. Certain compounds showed promising antimalarial activity, indicating the potential of these compounds in future antimalarial drug development programs (Karpina et al., 2020).
Antibacterial and Antifungal Applications
Suresh et al. (2016) synthesized a series of derivatives related to [1,2,4]triazolo[4,3-a]pyridine and evaluated them for antibacterial and antifungal activity. These compounds displayed significant activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).
Anti-Diabetic Drug Development
Bindu et al. (2019) researched the development of anti-diabetic medications using triazolo-pyridazine-6-yl-substituted piperazines. These compounds were evaluated for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. The study suggests the effectiveness of these compounds in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Herbicidal Activity
Liu et al. (2015) explored the herbicidal properties of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives. These compounds showed high herbicidal activity at different concentrations, indicating their potential use in agriculture for weed control (Liu et al., 2015).
Cancer Treatment Applications
Bradbury et al. (2013) discussed the discovery of AZD3514, a compound derived from the [1,2,4]triazolo[4,3-b]pyridazine structure, as a potential treatment for advanced prostate cancer. This compound acts as an androgen receptor downregulator, indicating its utility in cancer therapeutics (Bradbury et al., 2013).
Properties
IUPAC Name |
6-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-12-10-5-4-9(8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIGFXJEXUAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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